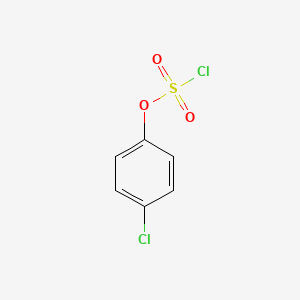
4-Chlorophenyl chloranesulfonate
Übersicht
Beschreibung
4-Chlorophenol is an organic compound with the formula ClC6H4OH. It is one of three monochlorophenol isomers and is a colorless or white solid that melts easily and exhibits significant solubility in water .
Synthesis Analysis
4-Chlorophenol is prepared by chlorination of phenol, preferably in polar solvents, which tends to yield the 4-chloro derivative .Molecular Structure Analysis
The molecular structure of 4-Chlorophenol consists of a benzene ring with a chlorine atom and a hydroxyl group attached to it .Chemical Reactions Analysis
4-Chlorophenol undergoes dechlorination to phenol rapidly on palladized graphite electrodes . It is a classic precursor, upon reaction with phthalic anhydride, to quinizarin .Physical And Chemical Properties Analysis
4-Chlorophenol has a molecular weight of 128.56 g/mol. It appears as a white solid with a melting point of 43.1 °C and a boiling point of 219 °C. It has a significant solubility in water .Wissenschaftliche Forschungsanwendungen
Fuel Cell Technology
One application of sulfonated polymers, which could potentially involve derivatives like 4-Chlorophenyl chloranesulfonate, is in the development of proton exchange membranes for fuel cells. A study by Kazuya Matsumoto, Tomoya Higashihara, and M. Ueda (2009) highlights the synthesis of new locally and densely sulfonated poly(ether sulfone)s for fuel cell applications, demonstrating the significance of such materials in enhancing proton conduction efficiency (Matsumoto, Higashihara, & Ueda, 2009).
Semiconductor and Electronic Materials
The study of electronic transport mechanisms in thin films of poly(azomethine sulfone)s, prepared by reacting bis(4-chlorophenyl)sulfone with various bisphenols, indicates the potential use of these materials in semiconducting applications. The research conducted by G. Rusu et al. (2007) explores the semiconducting properties and the correlation between these properties and the chemical structures of the polymers, showing the broad applicability of chlorophenyl sulfone derivatives in electronic materials (Rusu et al., 2007).
Advanced Oxidation Processes for Water Treatment
Research into the degradation of pollutants like 4-chlorophenol in wastewater treatment has explored the use of advanced oxidation processes. A novel magnetic polysulfone microcapsule containing organic modified montmorillonite, as studied by Xiaoyan Liu et al. (2011), provides a low-cost and efficient method for the clean-up and enrichment of chlorophenols in aqueous samples. This approach indicates the potential for utilizing chlorophenyl sulfone derivatives in environmental applications, especially in water purification and treatment technologies (Liu et al., 2011).
Antiviral Research
In the field of medicinal chemistry, derivatives of 4-Chlorophenyl chloranesulfonate have been explored for their potential antiviral activities. Zhuo Chen et al. (2010) synthesized new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starting from 4-chlorobenzoic acid, demonstrating certain anti-tobacco mosaic virus activities. This suggests the possibility of chlorophenyl sulfone derivatives being used in the development of antiviral drugs or agents (Chen et al., 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-chloro-4-chlorosulfonyloxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O3S/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVUMYOQSQOQMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OS(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508636 | |
| Record name | 4-Chlorophenyl sulfurochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenyl chloranesulfonate | |
CAS RN |
32117-86-5 | |
| Record name | 4-Chlorophenyl sulfurochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



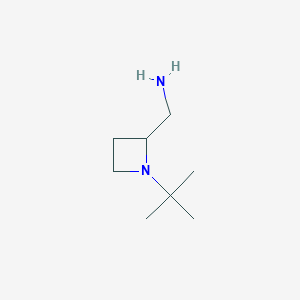
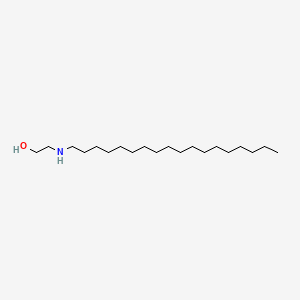
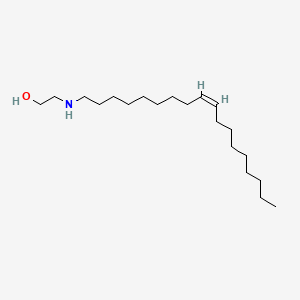
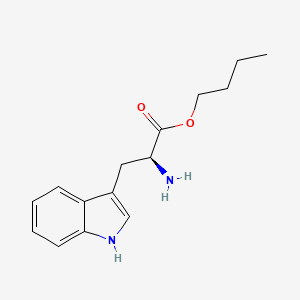
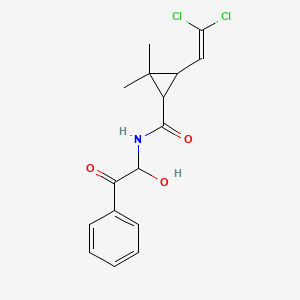
![Phosphonium, [(4-methoxy-3-nitrophenyl)methyl]triphenyl-, bromide](/img/structure/B3051143.png)
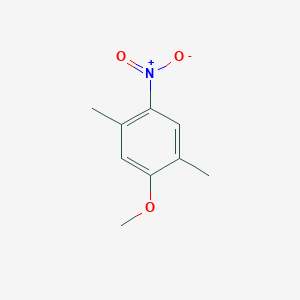


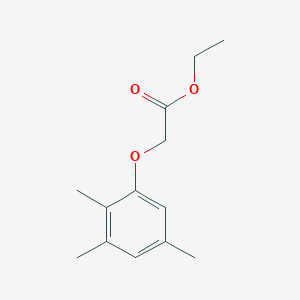


![2-[(Methylsulfanyl)methyl]pyridine](/img/structure/B3051152.png)
